molecular formula C17H15BrO2 B411886 (E)-1-(4-bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one CAS No. 1206687-37-7

(E)-1-(4-bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one

Cat. No.: B411886
CAS No.: 1206687-37-7
M. Wt: 331.2g/mol
InChI Key: PTAIZCSROZOBKW-LFYBBSHMSA-N
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Description

(E)-1-(4-bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 4-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-1-(4-bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-1-(4-bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound’s bromine and ethoxy substituents can also influence its binding affinity and specificity for different molecular targets.

Comparison with Similar Compounds

(E)-1-(4-bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one can be compared with other chalcones and related compounds:

    1-(4-Bromophenyl)-3-phenyl-2-propen-1-one: Lacks the ethoxy group, which may affect its reactivity and biological activity.

    1-(4-Methoxyphenyl)-3-(4-ethoxyphenyl)-2-propen-1-one: Contains a methoxy group instead of a bromine atom, which can alter its chemical properties and interactions.

    1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-2-propen-1-one: The chlorine substituent can lead to different reactivity and biological effects compared to the bromine atom.

These comparisons highlight the unique features of this compound, such as its specific substituents and their influence on its chemical and biological properties.

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO2/c1-2-20-16-10-3-13(4-11-16)5-12-17(19)14-6-8-15(18)9-7-14/h3-12H,2H2,1H3/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAIZCSROZOBKW-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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